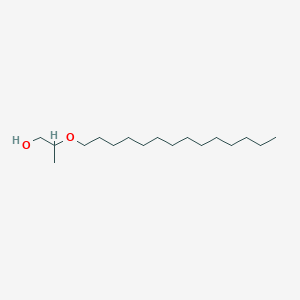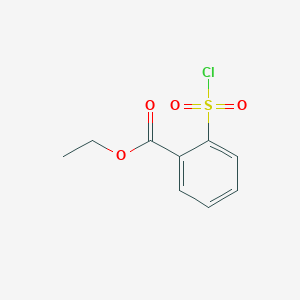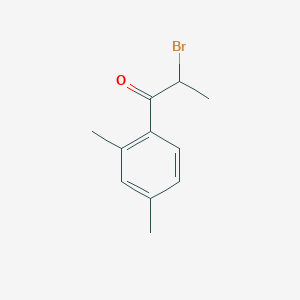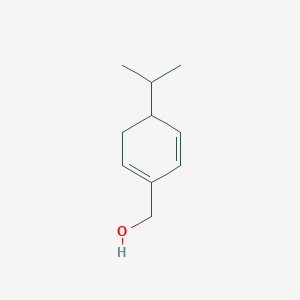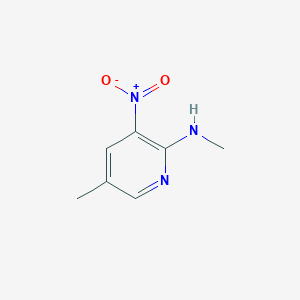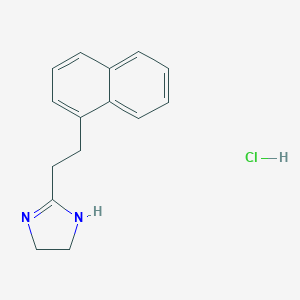
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "Ro-15-4513" and is a selective antagonist of the GABA-A receptor. The GABA-A receptor is a critical component of the central nervous system and is responsible for regulating inhibitory neurotransmission. Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor, making it a valuable tool in scientific research.
Wirkmechanismus
Ro-15-4513 acts as a selective antagonist of the GABA-A receptor. Specifically, it binds to the benzodiazepine site of the receptor, preventing the binding of other benzodiazepines. This mechanism of action has been well established and is widely accepted in the scientific community.
Biochemical and Physiological Effects
Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor. Specifically, it has been shown to reduce the activity of the receptor, leading to a decrease in inhibitory neurotransmission. This reduction in inhibitory neurotransmission can lead to a variety of physiological effects, including changes in anxiety, mood, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Ro-15-4513 has several advantages as a tool in scientific research. It is a selective antagonist of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Additionally, it has been well characterized and has a well-established synthesis method. However, Ro-15-4513 does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Ro-15-4513 in scientific research. One potential direction is the study of the role of the GABA-A receptor in addiction. Ro-15-4513 has been shown to reduce the reinforcing effects of drugs of abuse, making it a valuable tool in the study of addiction. Additionally, Ro-15-4513 could be used in the development of new therapeutics for anxiety and depression. By targeting the GABA-A receptor, Ro-15-4513 could provide a new avenue for the treatment of these disorders.
Conclusion
Ro-15-4513 is a valuable tool in scientific research due to its selective antagonism of the GABA-A receptor. This compound has been widely used in the study of the receptor's function and has several potential future directions in the study of addiction and the development of new therapeutics. While Ro-15-4513 does have some limitations, its unique properties make it an important tool in scientific research.
Synthesemethoden
Ro-15-4513 is synthesized through a multi-step process that involves the reaction of 1-naphthalenyl ethylamine with 2-bromoethylamine hydrobromide. The resulting product is then treated with sodium hydride and 1H-imidazole-4,5-dicarboxylic acid diethyl ester to form Ro-15-4513. This synthesis method has been well established and is widely used in the production of Ro-15-4513 for scientific research.
Wissenschaftliche Forschungsanwendungen
Ro-15-4513 has been widely used in scientific research as a tool to study the GABA-A receptor. This compound has been shown to selectively bind to the benzodiazepine site of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Ro-15-4513 has been used in a variety of studies, including those investigating the role of the GABA-A receptor in anxiety, depression, and addiction.
Eigenschaften
CAS-Nummer |
103125-00-4 |
|---|---|
Produktname |
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride |
Molekularformel |
C15H17ClN2 |
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
2-(2-naphthalen-1-ylethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-15-16-10-11-17-15;/h1-7H,8-11H2,(H,16,17);1H |
InChI-Schlüssel |
LCJARYWGUDQBBW-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
Andere CAS-Nummern |
103125-00-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)


